molecular formula C12H13N3O2 B2677299 methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate CAS No. 108284-34-0

methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate

Cat. No.: B2677299
CAS No.: 108284-34-0
M. Wt: 231.255
InChI Key: QYWXADCOJFOLRE-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyestuffs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate typically involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent esterification. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that include the preparation of intermediates, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles .

Scientific Research Applications

Methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: Methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

methyl 3-amino-1-benzylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-17-12(16)10-8-15(14-11(10)13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWXADCOJFOLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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